![molecular formula C15H24N2O2 B4885945 (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B4885945.png)
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine, also known as GBR 12909, is a synthetic compound that belongs to the phenyltropane family. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to increased dopamine levels and enhanced neurotransmission. GBR 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This leads to increased dopamine levels and enhanced neurotransmission, which can have a positive effect on mood, motivation, and cognitive function. This compound 12909 is highly selective for the dopamine transporter and has little or no effect on other neurotransmitters such as serotonin and norepinephrine.
Biochemical and Physiological Effects:
This compound 12909 has been shown to have a number of biochemical and physiological effects in the brain. It increases dopamine levels in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound 12909 also increases dopamine levels in the prefrontal cortex, which is involved in cognitive function and decision-making. Additionally, this compound 12909 has been shown to increase the release of glutamate, which is an important neurotransmitter involved in learning and memory.
实验室实验的优点和局限性
One of the main advantages of (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 in lab experiments is its high selectivity for the dopamine transporter, which allows for specific targeting of dopamine reuptake. This makes it a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, this compound 12909 has some limitations in lab experiments, including its relatively short half-life and the potential for toxicity at high doses.
未来方向
There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909. One area of interest is the development of new and more selective dopamine reuptake inhibitors, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the use of this compound 12909 as a tool for studying the role of dopamine in various neurological and psychiatric disorders, including addiction, depression, and ADHD. Finally, there is potential for the development of new therapeutic applications for this compound 12909 in other areas of medicine, such as pain management and cancer treatment.
合成方法
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 can be synthesized using several methods, including the condensation of 3,4-methylenedioxyphenylacetone with N,N-dimethyl-2-aminoethanol, followed by reduction with sodium borohydride. Another method involves the reaction of 1,2-dimethoxybenzene with 2-bromoethylamine hydrobromide, followed by reduction with lithium aluminum hydride and subsequent N-alkylation with N,N-dimethyl-2-aminoethanol.
科学研究应用
(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[2-(dimethylamino)ethyl]ethylamine 12909 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in the treatment of cocaine addiction, as it blocks the reuptake of dopamine in the brain, which is a key neurotransmitter involved in addiction. This compound 12909 has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease.
属性
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-17(8-7-16(2)3)12-13-5-6-14-15(11-13)19-10-9-18-14/h5-6,11H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDULIGNNNKUYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC2=C(C=C1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]-N-phenylpropanamide](/img/structure/B4885865.png)
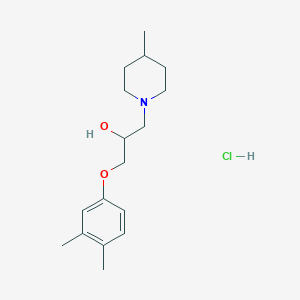
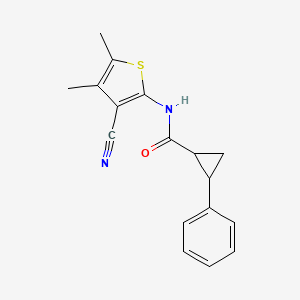
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4885873.png)
![6-[2-(benzyloxy)benzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4885879.png)
![N-cycloheptyl-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4885884.png)
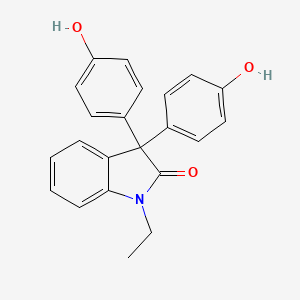
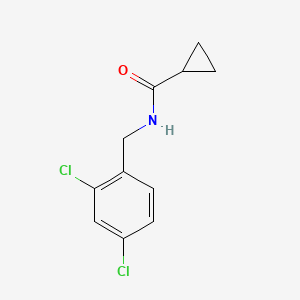
![N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)ethanesulfonamide](/img/structure/B4885915.png)
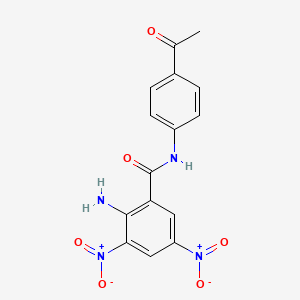
![N~2~-(3-chlorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4885918.png)
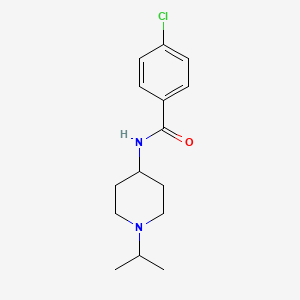
![ethyl 1'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4885932.png)
![3-{[bis(2-hydroxyethyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B4885938.png)